Chloroparaffin
Overview
Description
Alkanes, C10-12, chloro: are a group of chlorinated hydrocarbons, commonly known as chlorinated paraffins. These compounds are characterized by their carbon chain lengths ranging from 10 to 12 carbon atoms, with varying degrees of chlorination. They are typically used in industrial applications due to their stability, non-flammability, and compatibility with other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alkanes, C10-12, chloro are primarily synthesized through the chlorination of n-alkane feedstocks. The process involves the reaction of alkanes with chlorine gas under controlled conditions, often in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane .
Industrial Production Methods: Industrial production of chlorinated paraffins involves continuous or batch processes where n-alkanes are chlorinated in large reactors. The reaction is typically carried out at elevated temperatures (around 80-100°C) and may involve the use of catalysts to enhance the reaction rate. The resulting product is a mixture of chlorinated alkanes with varying degrees of chlorination, which can be separated and purified based on their specific applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Alkanes, C10-12, chloro undergo substitution reactions where chlorine atoms can be replaced by other functional groups. This is often achieved through nucleophilic substitution reactions.
Oxidation Reactions: These compounds can be oxidized to form chlorinated alcohols, aldehydes, or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of chlorinated alkanes can lead to the formation of alkanes or alkenes, depending on the reducing agents and conditions used
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used
Major Products:
Substitution: Formation of chlorinated alcohols, amines, or ethers.
Oxidation: Formation of chlorinated aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes
Scientific Research Applications
Chemistry: Chlorinated paraffins are used as intermediates in the synthesis of various organic compounds. They serve as starting materials for the production of other chlorinated derivatives and are used in polymer chemistry to enhance the properties of plastics and rubbers .
Biology and Medicine: In biological research, chlorinated paraffins are studied for their potential effects on living organisms. They are used in toxicological studies to understand their impact on health and the environment. Additionally, they are investigated for their potential use in drug delivery systems due to their stability and compatibility with biological systems .
Industry: Chlorinated paraffins are widely used as plasticizers, flame retardants, and lubricants in various industrial applications. They are added to plastics, paints, and coatings to improve their flexibility, durability, and resistance to fire. In metalworking, they are used as extreme pressure additives in cutting fluids and lubricants .
Mechanism of Action
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The chlorinated nature of these compounds allows them to penetrate lipid membranes and accumulate in tissues, potentially causing toxic effects. The exact molecular targets and pathways involved in their action are still under investigation, but they are known to disrupt normal cellular processes and induce oxidative stress .
Comparison with Similar Compounds
Alkanes, C10-13, chloro: These compounds have a similar structure but with a slightly longer carbon chain length.
Alkanes, C14-17, chloro: These compounds have a longer carbon chain and different physical and chemical properties.
Polychlorinated biphenyls (PCBs): Although structurally different, PCBs share some similar industrial applications and environmental concerns
Uniqueness: Alkanes, C10-12, chloro are unique due to their specific carbon chain length and degree of chlorination, which provide them with distinct physical and chemical properties. Their balance of stability, non-flammability, and compatibility with other materials makes them particularly valuable in industrial applications. Additionally, their relatively lower toxicity compared to longer-chain chlorinated paraffins makes them a preferred choice in certain applications .
Properties
IUPAC Name |
2,3,4,6,7,8-hexachlorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl6/c1-3-6(12)10(16)8(14)4-7(13)9(15)5(2)11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFPNSXYWWGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(CC(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorowax 500c appears as clear, colorless to light amber viscous liquid. Slight odor or no odor. (NTP, 1992) | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 450 °F (NTP, 1992) | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.35 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 124 °F ; 7.0 mmHg at 163 °F; 18.5 mmHg at 207 °F (NTP, 1992) | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
108171-26-2 | |
Record name | CHLOROWAX 500C | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20025 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorinated paraffins (C12, 60% chlorine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108171262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkanes, C10-12, chloro | |
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